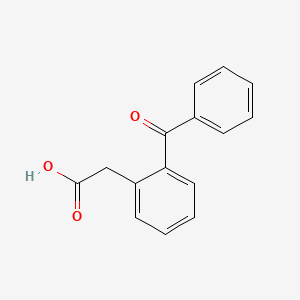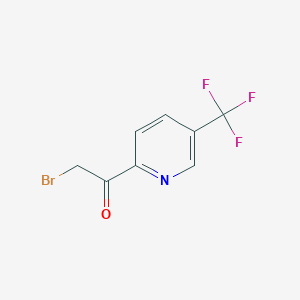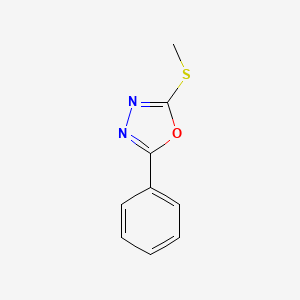
Tert-butyl 2-hydrazinylacetate
Overview
Description
Tert-butyl 2-hydrazinylacetate is an organic compound with the molecular formula C6H14N2O2 It is a derivative of hydrazine and is characterized by the presence of a tert-butyl ester group
Mechanism of Action
Target of Action
This compound is a derivative of hydrazine and tert-butyl esters, which have been studied for their interactions with various biological targets . .
Mode of Action
For instance, tert-butyl esters are known to decompose through a process involving the detachment of isobutylene . This could potentially lead to changes in the target molecules, although the exact nature of these changes would depend on the specific targets involved.
Biochemical Pathways
The tert-butyl group, a component of this compound, has been noted for its unique reactivity pattern and its implications in biosynthetic and biodegradation pathways
Result of Action
Compounds containing piperazine rings, which are structurally similar to tert-butyl 2-hydrazinylacetate, have been associated with a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and antiparasitic effects
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the stability and activity of similar compounds
Biochemical Analysis
Biochemical Properties
The tert-butyl group in Tert-butyl 2-hydrazinylacetate is known for its unique reactivity pattern . This group has been used in various chemical transformations and has implications in biosynthetic and biodegradation pathways
Cellular Effects
The cellular effects of this compound are not well-documented. Related compounds with a tert-butyl group have been studied. For instance, tert-butyl hydroperoxide (TBHP) has been shown to induce oxidative stress in human normal colon cells and in the extravillous trophoblast cell line HTR-8/SVneo . It would be interesting to investigate if this compound has similar effects on cells.
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. The tert-butyl group is known for its unique reactivity pattern, which is highlighted by its characteristic applications in chemical transformations
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Related compounds with a tert-butyl group have been studied. For instance, tert-butyl (2-ethylhexyl) monoperoxy carbonate (TBEC), which is commonly used as a polymerization initiator, has been studied for its specific thermal reactions and decomposition characteristics .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-documented. Related compounds with a tert-butyl group have been studied. For instance, tert-butylhydroquinone (TBHQ) has been shown to increase the survival of animals subjected to CCl4 intoxication or BDL, presumably by reducing hepatocellular damage .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-documented. Related compounds with a tert-butyl group have been studied. For instance, butylated hydroxytoluene (BHT) and its analogs, butylated hydroxyanisole (BHA) and tert-butyl-hydroquinone (TBHQ), are known to undergo various metabolic transformations .
Subcellular Localization
The subcellular localization of this compound is not well-documented. The prediction of protein subcellular localization is of great relevance for proteomics research
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butyl 2-hydrazinylacetate can be synthesized through the reaction of tert-butyl bromoacetate with hydrazine hydrate. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
tert-butyl bromoacetate+hydrazine hydrate→tert-butyl 2-hydrazinylacetate+HBr
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding azides or nitroso compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of azides or nitroso compounds.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazinyl acetates.
Scientific Research Applications
Tert-butyl 2-hydrazinylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a precursor for the synthesis of biologically active molecules.
Industry: this compound is used in the production of specialty chemicals and as a reagent in organic synthesis.
Comparison with Similar Compounds
Tert-butyl hydrazinecarboxylate: Similar in structure but with a carboxylate group instead of an acetate group.
Ethyl 2-hydrazinylacetate: Similar in structure but with an ethyl ester group instead of a tert-butyl ester group.
Methyl 2-hydrazinylacetate: Similar in structure but with a methyl ester group instead of a tert-butyl ester group.
Uniqueness: Tert-butyl 2-hydrazinylacetate is unique due to the presence of the bulky tert-butyl ester group, which can influence its reactivity and steric properties. This makes it a valuable intermediate in organic synthesis, particularly in reactions where steric hindrance plays a crucial role.
Properties
IUPAC Name |
tert-butyl 2-hydrazinylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c1-6(2,3)10-5(9)4-8-7/h8H,4,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVFAXOIULDHFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23354-12-3 | |
| Record name | tert-butyl 2-hydrazinylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![1-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B3188738.png)


